3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Description
Molecular Formula: C₇H₉ClF₃N₃
Molecular Weight: 223.20 g/mol
CAS Number: 1006473-39-7
Purity: ≥95%
This compound is a pyrazole derivative featuring a 4-chloro-3-(trifluoromethyl) substituent on the pyrazole ring and a propan-1-amine side chain. Pyrazole-based amines are critical intermediates in pharmaceuticals and agrochemicals, often serving as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3N3/c8-5-4-14(3-1-2-12)13-6(5)7(9,10)11/h4H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAQSASQEZDCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCCN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The target compound (C₇H₉ClF₃N₃, MW: 227.62 g/mol) features a pyrazole core substituted at the 1-position with a 3-aminopropyl chain and at the 3- and 4-positions with trifluoromethyl and chloro groups, respectively. The electron-withdrawing trifluoromethyl group and chloro substituent necessitate careful selection of reaction conditions to avoid premature dehalogenation or side reactions.
Key Synthetic Hurdles
- Regioselectivity : Controlled introduction of substituents on the pyrazole ring.
- Amine Stability : The primary amine group requires protection during harsh reactions (e.g., high-temperature couplings).
- Purification Challenges : Polar byproducts and unreacted intermediates complicate isolation.
Primary Synthetic Routes
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, 1,1,1-trifluoro-4-chloropentane-2,4-dione reacts with hydrazine hydrate in ethanol under reflux to yield 4-chloro-3-(trifluoromethyl)-1H-pyrazole.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time | 12–16 hours |
| Yield | 68–72% |
This method, adapted from trifluoromethylpyrazole syntheses, achieves moderate yields but requires subsequent N-alkylation to attach the propan-1-amine chain.
N-Alkylation of Pyrazole Intermediates
The propan-1-amine side chain is introduced via nucleophilic substitution or Mitsunobu reactions. A preferred approach involves reacting 4-chloro-3-(trifluoromethyl)-1H-pyrazole with 3-bromopropylphthalimide in the presence of potassium carbonate, followed by deprotection with hydrazine hydrate.
Optimized Protocol :
- Alkylation :
- Reagents : 3-bromopropylphthalimide (1.2 eq), K₂CO₃ (2.5 eq), DMF, 80°C, 8 hours.
- Yield : 85–90% (N-protected intermediate).
- Deprotection :
Advantages :
One-Pot Coupling and Reduction
A patent-derived method (IL238044A) employs a tandem coupling-reduction sequence:
- Coupling : 4-chloro-3-(trifluoromethyl)-1H-pyrazole reacts with 3-azidopropylamine via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Reduction : The intermediate azide is hydrogenated over Pd/C to yield the primary amine.
Data Summary :
| Step | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | CuI (5 mol%) | THF | 25°C | 2 h | 88% |
| 2 | Pd/C (10 wt%) | Ethanol | 50°C, H₂ | 6 h | 94% |
This method minimizes purification steps and achieves a combined yield of 83%.
Advanced Methodological Innovations
Microwave-Assisted Synthesis
Recent adaptations use microwave irradiation to accelerate cyclocondensation and alkylation steps. For instance, cyclocondensation under microwaves (150 W, 120°C) reduces reaction time from 12 hours to 25 minutes while maintaining a 70% yield.
Continuous Flow Hydrogenation
A continuous flow system with a packed-bed reactor (Raney Ni catalyst) achieves 99% conversion in the reduction step with a residence time of 10 minutes, compared to 6 hours in batch processes.
Analytical and Purification Techniques
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >99%. Key retention times:
- Starting pyrazole: 4.2 min
- Final amine: 6.8 min
Crystallization Optimization
The hydrochloride salt (formed via HCl gas treatment in diethyl ether) crystallizes in 98% purity, enabling large-scale isolation.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 1–10 g | 1–5 kg |
| Cost per Gram | $700 (1 g) | $220 (bulk pricing) |
| Cycle Time | 48 hours | 72 hours |
| Purity | 95–98% | 99% |
Bulk production leverages economies of scale but requires stringent control over exothermic reactions during alkylation.
Emerging Applications and Derivatives
The compound serves as a key intermediate in:
- Pharmaceuticals : GlyT1 inhibitors for neurological disorders.
- Agrochemicals : Herbicides targeting acetolactate synthase.
Derivatization studies highlight its utility in generating libraries of pyrazole-based amines for high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, and the trifluoromethyl group can be reduced to a difluoromethyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium azide or thiourea under mild heating conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In one study, certain pyrazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. Some studies have reported that these compounds can inhibit inflammation-related pathways, making them candidates for the development of new anti-inflammatory drugs. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity against inflammatory mediators .
Agricultural Applications
In agriculture, compounds similar to 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine are being investigated for their potential as agrochemicals. Their ability to modulate plant growth and resistance to pests is under study, which could lead to the development of novel pesticides or herbicides that are more effective and environmentally friendly.
Synthesis and Characterization
A study focused on synthesizing various pyrazole derivatives showed that structural modifications significantly affected their biological activities. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming the successful incorporation of the desired functional groups .
| Compound | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 6d | Antibacterial | 6.25 |
| 9c | Antibacterial | 12.5 |
| 7a | Anti-inflammatory | - |
Molecular Modeling Studies
Molecular modeling studies have provided insights into the binding interactions between pyrazole derivatives and their biological targets. These studies help predict the efficacy of new compounds based on their structural characteristics and electronic properties .
Mechanism of Action
The mechanism of action of 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
(a) 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Molecular Formula : C₇H₁₀F₃N₃
- Molecular Weight : 159.62 g/mol
- Key Difference : Lacks the 4-chloro substituent.
- Impact : Reduced steric hindrance and altered electronic properties compared to the target compound. This may decrease binding affinity in biological systems reliant on halogen interactions .
(b) 3-[5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- Molecular Formula : C₁₀H₁₂F₃N₅
- Molecular Weight : 261.26 g/mol
- CAS : 782441-07-0
- Key Difference : Incorporates an additional methyl-pyrazole substituent at position 3.
Side Chain Modifications
(a) 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
- Molecular Formula : C₆H₇ClF₃N₃
- Molecular Weight : 209.59 g/mol
- CAS : 1006473-61-5
- Key Difference : Shorter ethan-1-amine side chain (vs. propan-1-amine).
- Impact : Reduced flexibility may limit conformational adaptability in binding pockets .
(b) 3-[3-(Trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propan-1-amine
- Molecular Formula : C₁₀H₁₄F₃N₃
- Molecular Weight : 233.24 g/mol
- CAS : 937599-41-2
- Key Difference : Cyclopentane ring fused to the pyrazole core.
Functional Group Additions
(a) 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₉ClFN₃
- Molecular Weight : 225.65 g/mol
- CAS : 1001757-55-6
- Key Difference : Benzyl group substitution at position 1.
Data Table: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Modifications |
|---|---|---|---|---|
| 3-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | C₇H₉ClF₃N₃ | 223.20 | 1006473-39-7 | 4-Cl, 3-CF₃, propan-1-amine |
| 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | C₇H₁₀F₃N₃ | 159.62 | Not Available | 3-CF₃, propan-1-amine (no Cl) |
| 3-[5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | C₁₀H₁₂F₃N₅ | 261.26 | 782441-07-0 | 5-methyl-pyrazole, 3-CF₃ |
| 2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine | C₆H₇ClF₃N₃ | 209.59 | 1006473-61-5 | Ethane side chain (shorter) |
| 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | 225.65 | 1001757-55-6 | 3-Fluorobenzyl substitution |
Biological Activity
3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant research findings and case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 261.63 g/mol
- CAS Number : 1006467-61-3
Antibacterial Activity
Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced antibacterial properties. For instance, a study highlighted that the incorporation of a trifluoromethyl group significantly increased the potency of certain drugs against bacterial strains by improving their interaction with target proteins involved in bacterial DNA synthesis .
Case Study : A derivative of the pyrazole scaffold demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing a promising antibacterial profile. The mechanism of action is believed to involve interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .
Antifungal Activity
In addition to antibacterial effects, the compound has shown potential antifungal activity. A study involving molecular docking simulations revealed that pyrazole derivatives could bind effectively to fungal enzymes, such as N-myristoyltransferase from Candida albicans, suggesting a mechanism for inhibiting fungal growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, which can lead to improved binding affinity for biological targets. SAR studies have shown that modifications in the pyrazole ring can significantly impact potency and selectivity against various pathogens .
Research Findings
A comprehensive review of pyrazole derivatives from 2002 to 2012 identified numerous bioactive compounds with diverse pharmacological effects. The review emphasized that modifications on the pyrazole core, particularly with halogenated groups like chlorine and trifluoromethyl, resulted in compounds with enhanced biological activities .
Data Tables
Q & A
Q. Resolving contradictions :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH₂ groups) .
Reaction Mechanism and Byproduct Analysis
Q: What mechanistic pathways govern the formation of byproducts during the synthesis of this compound, and how can they be minimized? A:
Q. Mitigation strategies :
- Stepwise addition : Introduce the amine moiety in a separate step to reduce oligomerization .
- Real-time monitoring : Use LC-MS to track reaction progress and quench at optimal conversion .
Biological Target Profiling
Q: What experimental approaches are used to investigate the interaction of this compound with biological targets, and how do structural modifications influence its pharmacological profile? A:
- In vitro assays :
- Structure-activity relationship (SAR) :
Case study :
Replacing the propan-1-amine chain with morpholine (as in structurally similar compounds) reduces cytotoxicity while maintaining target engagement .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) for this compound? A:
- Melting point variations : Differences arise from polymorphic forms or impurities. For example, a reported range of 104–107°C vs. 95–98°C in other studies may indicate amorphous vs. crystalline states.
- Solubility conflicts :
- pH-dependent solubility : The amine group confers solubility in acidic buffers (e.g., HCl) but not in neutral aqueous media .
- Standardization : Use USP methods (e.g., shake-flask technique) under controlled pH and temperature .
Q. Recommendations :
- Reproduce conditions : Match solvent systems (e.g., DCM for extraction) and drying protocols .
- Purity verification : Use HPLC with UV/ELSD detection (≥95% purity threshold) .
Advanced Applications in Medicinal Chemistry
Q: What strategies are employed to enhance the bioactivity of this compound derivatives in drug discovery? A:
- Prodrug design : Convert the primary amine to a carbamate or acyloxymethyl group for improved oral bioavailability .
- Biopolymer conjugation : Link to PEG or albumin to extend half-life .
- Fragment-based screening : Combine with pyridine or imidazole fragments to target allosteric enzyme sites .
Example :
In agrochemical research, adding a 4-chlorophenyl moiety enhances herbicidal activity by 3-fold compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
